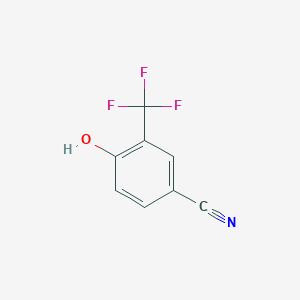

4-Hydroxy-3-(trifluoromethyl)benzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIFYONUKBXFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382471 | |

| Record name | 4-hydroxy-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124811-71-8 | |

| Record name | 4-hydroxy-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124811-71-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 4-Hydroxy-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 4-Hydroxy-3-(trifluoromethyl)benzonitrile, a key intermediate in organic synthesis and potential building block for novel therapeutics.

Core Chemical Properties

4-Hydroxy-3-(trifluoromethyl)benzonitrile is a trifluoromethyl-substituted benzonitrile derivative. The presence of the electron-withdrawing trifluoromethyl and nitrile groups, along with the phenolic hydroxyl group, imparts unique reactivity and potential for diverse chemical modifications.

Table 1: Physicochemical Properties of 4-Hydroxy-3-(trifluoromethyl)benzonitrile

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄F₃NO | [1][2] |

| Molecular Weight | 187.12 g/mol | [3] |

| CAS Number | 124811-71-8 | [1][2] |

| Appearance | Cream to brown or yellow powder | [1] |

| Melting Point | 170-176 °C | [1] |

| Solubility | Insoluble in water; Soluble in chloroform, DMSO, and methanol (slightly) | [4] |

| Predicted XlogP | 2.2 | [5] |

Synthesis and Purification

Proposed Experimental Protocol: Sandmeyer-Type Reaction

This proposed protocol is based on the well-established Sandmeyer reaction, a versatile method for the conversion of aryl amines to various functional groups, including nitriles.[6]

Step 1: Diazotization of 4-Amino-2-(trifluoromethyl)phenol

-

Dissolve 4-amino-2-(trifluoromethyl)phenol in a suitable acidic solution, such as a mixture of glacial acetic acid and sulfuric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for a designated time to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

-

Slowly add the freshly prepared diazonium salt solution to the CuCN solution while maintaining a controlled temperature.

-

The reaction mixture is typically stirred for several hours at or slightly above room temperature to facilitate the substitution of the diazonium group with the nitrile group.

Step 3: Work-up and Purification

-

Upon completion of the reaction, the mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to yield pure 4-Hydroxy-3-(trifluoromethyl)benzonitrile.[7]

Logical Workflow for the Proposed Synthesis

Caption: Proposed synthetic workflow for 4-Hydroxy-3-(trifluoromethyl)benzonitrile.

Spectral Data

Although experimental spectra for 4-Hydroxy-3-(trifluoromethyl)benzonitrile are not widely published, data for closely related analogs provide valuable insights for its characterization.

Table 2: Predicted and Analogous Spectral Data

| Technique | Expected Features for 4-Hydroxy-3-(trifluoromethyl)benzonitrile |

| ¹H NMR | Aromatic protons would appear as multiplets or distinct doublets and doublets of doublets in the aromatic region (δ 7.0-8.0 ppm). The phenolic proton would likely appear as a broad singlet, with its chemical shift dependent on the solvent and concentration. A commercial supplier indicates the availability of a ¹H NMR spectrum.[8] |

| ¹³C NMR | Aromatic carbons would resonate in the range of δ 110-160 ppm. The carbon of the nitrile group (C≡N) would be expected around δ 115-120 ppm. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to C-F coupling. |

| FT-IR | A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. A broad absorption band for the hydroxyl (-OH) group should be present in the region of 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would appear in their typical regions. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 187.12. Fragmentation patterns would likely involve the loss of HCN and other characteristic fragments. Predicted adducts include [M+H]⁺ at m/z 188.03178 and [M-H]⁻ at m/z 186.01722.[5] |

Biological Activity and Signaling Pathways

Currently, there is a lack of published research on the specific biological activities and the involvement of 4-Hydroxy-3-(trifluoromethyl)benzonitrile in cellular signaling pathways. However, the benzonitrile scaffold is present in a variety of biologically active molecules, including those with anticancer, antimicrobial, and antiviral properties.[9] The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability and lipophilicity.

Given the structural alerts, potential areas of investigation for this compound could include its activity as an enzyme inhibitor or a modulator of signaling pathways involved in cell proliferation and inflammation.

Hypothetical Signaling Pathway Involvement

Should 4-Hydroxy-3-(trifluoromethyl)benzonitrile exhibit inhibitory activity on a key signaling kinase, a hypothetical workflow for its evaluation could be visualized as follows:

Caption: Hypothetical workflow for evaluating the biological activity of the compound.

Conclusion

4-Hydroxy-3-(trifluoromethyl)benzonitrile is a valuable chemical intermediate with potential for further exploration in drug discovery and materials science. This guide provides a summary of its known chemical properties and a plausible synthetic route. Future research should focus on obtaining detailed experimental data, including comprehensive spectroscopic characterization and a thorough evaluation of its biological activities to unlock its full potential.

References

- 1. 4-Hydroxy-3-(trifluoromethyl)benzonitrile, 98+% 5 g | Request for Quote [thermofisher.com]

- 2. 4-Hydroxy-3-(trifluoromethyl)benzonitrile, 98+% | Fisher Scientific [fishersci.ca]

- 3. 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZONITRILE | 124811-71-8 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. PubChemLite - 4-hydroxy-3-(trifluoromethyl)benzonitrile (C8H4F3NO) [pubchemlite.lcsb.uni.lu]

- 6. nbinno.com [nbinno.com]

- 7. guidechem.com [guidechem.com]

- 8. 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZONITRILE(124811-71-8) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Hydroxy-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 4-Hydroxy-3-(trifluoromethyl)benzonitrile, a versatile building block in medicinal chemistry and materials science. This document compiles available data, outlines general experimental protocols for property determination, and presents logical workflows relevant to its synthesis and characterization.

Core Physicochemical Data

The following tables summarize the available quantitative and qualitative data for 4-Hydroxy-3-(trifluoromethyl)benzonitrile. It is important to note that some of the listed values are predicted and await experimental verification.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄F₃NO | [1][2] |

| Molecular Weight | 187.12 g/mol | [1][2] |

| Appearance | White to brown or cream to yellow powder/solid | [1][3] |

| Melting Point | 171-175 °C or 170-176 °C | [3][4] |

| Conflicting data: 107-109 °C | [1] | |

| Boiling Point | 256.0 ± 40.0 °C (Predicted) | [4] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Source(s) |

| Water Solubility | Insoluble | [1] |

| Solubility in Organic Solvents | Slightly soluble in Chloroform, DMSO, and Methanol | [1][4] |

| LogP (XlogP) | 2.2 (Predicted) | [5] |

Table 3: Acidity and Reactivity Parameters

| Property | Value | Source(s) |

| pKa | 5.85 ± 0.43 (Predicted) | [1] |

Experimental Protocols

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample of 4-Hydroxy-3-(trifluoromethyl)benzonitrile is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer or a digital temperature sensor, and a magnifying lens for observation is used.

-

Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.

-

Observation: For an accurate measurement, the procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C/min as the temperature approaches the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has liquefied (completion) are recorded as the melting range.

Determination of the Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity, a critical parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME).

Methodology: Shake-Flask Method

-

Solvent Saturation: Equal volumes of 1-octanol and water are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Sample Preparation: A known concentration of 4-Hydroxy-3-(trifluoromethyl)benzonitrile is dissolved in the pre-saturated 1-octanol.

-

Partitioning: A measured volume of the 1-octanol solution is mixed with a measured volume of the pre-saturated water in a separatory funnel. The mixture is gently shaken for a set period to allow for equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Concentration Analysis: The concentration of the compound in both the 1-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Determination of the Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in a solution. For a phenolic compound like 4-Hydroxy-3-(trifluoromethyl)benzonitrile, the pKa of the hydroxyl group is a key determinant of its ionization state at different pH values.

Methodology: Spectrophotometric Titration

-

Solution Preparation: A stock solution of 4-Hydroxy-3-(trifluoromethyl)benzonitrile of known concentration is prepared in a suitable solvent system (e.g., a methanol-water mixture to ensure solubility).

-

pH Adjustment: A series of solutions with varying pH values are prepared from the stock solution using appropriate buffers.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded. The wavelength of maximum absorbance (λmax) for both the protonated (acidic) and deprotonated (basic) forms of the molecule is identified.

-

Data Analysis: The absorbance at a selected wavelength is plotted against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation.

Synthesis and Characterization Workflow

The following diagrams, generated using the DOT language, illustrate logical workflows for the synthesis and physicochemical characterization of novel compounds like 4-Hydroxy-3-(trifluoromethyl)benzonitrile.

Caption: General workflow for the synthesis of benzonitrile derivatives.

Caption: Logical workflow for physicochemical characterization.

References

- 1. chembk.com [chembk.com]

- 2. 4-Hydroxy-3-(trifluoromethyl)benzonitrile, 98+% | Fisher Scientific [fishersci.ca]

- 3. 4-Hydroxy-3-(trifluoromethyl)benzonitrile, 98+% 5 g | Request for Quote [thermofisher.com]

- 4. 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZONITRILE | 124811-71-8 [amp.chemicalbook.com]

- 5. PubChemLite - 4-hydroxy-3-(trifluoromethyl)benzonitrile (C8H4F3NO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 4-Hydroxy-3-(trifluoromethyl)benzonitrile (CAS: 124811-71-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-3-(trifluoromethyl)benzonitrile, a key chemical intermediate in organic synthesis. This document details its physicochemical properties, applications in research and development, experimental protocols, and safety information, serving as an essential resource for professionals in the chemical and pharmaceutical industries.

Core Physicochemical Properties

4-Hydroxy-3-(trifluoromethyl)benzonitrile is a substituted aromatic compound characterized by hydroxyl, trifluoromethyl, and nitrile functional groups. These groups impart unique electronic properties and reactivity, making it a valuable building block in synthetic chemistry.[1][2] The compound typically appears as a white to pale brown or yellow crystalline powder.[3][4] It is insoluble in water but shows slight solubility in organic solvents like Chloroform, DMSO, and Methanol.[3]

Table 1: Physicochemical Data for 4-Hydroxy-3-(trifluoromethyl)benzonitrile

| Property | Value | Source(s) |

| CAS Number | 124811-71-8 | [5][6] |

| Molecular Formula | C₈H₄F₃NO | [3][5] |

| Molecular Weight | 187.12 g/mol | [3][5] |

| Appearance | White to Brown or Cream to Yellow Powder | [3][4] |

| Melting Point | 170-176 °C | [4][5] |

| Boiling Point | 256.0 ± 40.0 °C (Predicted) | [3] |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [3] |

| Water Solubility | Insoluble | [3] |

| pKa | 5.85 ± 0.43 (Predicted) | [3] |

| InChI Key | QXIFYONUKBXFTH-UHFFFAOYSA-N | [4][7] |

| SMILES | OC1=C(C=C(C=C1)C#N)C(F)(F)F | [4][5][7] |

Applications in Research and Drug Development

4-Hydroxy-3-(trifluoromethyl)benzonitrile is primarily utilized as a versatile building block and intermediate in organic synthesis.[5] Its trifluoromethyl group can enhance lipophilicity and metabolic stability in derivative molecules, which are desirable characteristics in drug design.[1][8] While specific biological activity for this compound itself is not widely reported, its structural motifs are present in molecules targeted for various therapeutic areas.

Its main applications include:

-

Pharmaceutical Intermediate: It serves as a starting material for the synthesis of more complex, pharmacologically active compounds.[3] Related benzonitrile structures are key intermediates in the development of anti-inflammatory and anti-cancer drugs.[8]

-

Organic Synthesis: The nitrile and hydroxyl groups offer multiple sites for chemical modification, such as hydrolysis, reduction, esterification, and etherification, allowing for the construction of diverse molecular architectures.

The strategic importance of this compound lies in its ability to introduce the ortho-cyano-trifluoromethylphenol moiety into larger molecules.

Caption: Role as a versatile chemical intermediate.

Experimental Protocols

Synthesis Pathway

A common and effective method for producing aromatic nitriles like 4-Hydroxy-3-(trifluoromethyl)benzonitrile involves the Sandmeyer reaction. This process starts with a suitably substituted aniline precursor, which is diazotized and subsequently treated with a cyanide salt, typically in the presence of a copper catalyst.

A plausible synthetic route starting from 2-(trifluoromethyl)aniline is outlined below.

Caption: Plausible multi-step synthesis pathway.

Detailed Synthesis Protocol (Representative)

This protocol describes the final step (Sandmeyer-type reaction) from 4-Amino-3-(trifluoromethyl)phenol. Caution: This reaction involves highly toxic cyanide salts and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

4-Amino-3-(trifluoromethyl)phenol

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Deionized water

-

Ice

-

Diethyl ether or Ethyl acetate

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a three-neck round-bottom flask, dissolve 1 equivalent of 4-Amino-3-(trifluoromethyl)phenol in an aqueous solution of sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.3 equivalents) in water.

-

Cool this cyanide solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cyanide solution via a dropping funnel. Vigorous gas evolution (N₂) will occur. Control the addition rate to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain pure 4-Hydroxy-3-(trifluoromethyl)benzonitrile.

-

Analytical Workflow

Product identity and purity should be confirmed using standard analytical techniques.

Caption: Standard analytical workflow for product validation.

Safety and Handling

4-Hydroxy-3-(trifluoromethyl)benzonitrile is classified as a hazardous substance. Users must consult the Safety Data Sheet (SDS) before handling.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in an inert atmosphere at room temperature or refrigerated (2°C - 8°C).[3][5] Keep the container tightly sealed in a cool, well-ventilated area.

-

Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.

References

- 1. PubChemLite - 4-hydroxy-3-(trifluoromethyl)benzonitrile (C8H4F3NO) [pubchemlite.lcsb.uni.lu]

- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Fluoro-3-(trifluoromethyl)benzonitrile | C8H3F4N | CID 144255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Hydroxy-3-(trifluoromethyl)benzonitrile: Structure, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-3-(trifluoromethyl)benzonitrile, a key chemical intermediate in the synthesis of pharmacologically active molecules. This document details its chemical structure, physicochemical properties, synthetic methodologies, and its significant role as a structural core in the development of non-steroidal antiandrogens.

Core Structure and Physicochemical Properties

4-Hydroxy-3-(trifluoromethyl)benzonitrile is an aromatic organic compound characterized by a benzene ring substituted with a hydroxyl (-OH) group, a trifluoromethyl (-CF3) group, and a nitrile (-CN) group. The trifluoromethyl group, a bioisostere of the methyl group, is a crucial feature in medicinal chemistry, often enhancing metabolic stability and receptor binding affinity due to its high electronegativity and lipophilicity.

The key structural and chemical identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 4-hydroxy-3-(trifluoromethyl)benzonitrile |

| CAS Number | 124811-71-8 |

| Molecular Formula | C₈H₄F₃NO |

| SMILES | OC1=C(C=C(C=C1)C#N)C(F)(F)F |

| InChI Key | QXIFYONUKBXFTH-UHFFFAOYSA-N |

A summary of its key physicochemical properties is presented in the table below, providing essential data for experimental design and synthesis.

| Property | Value |

| Molecular Weight | 187.12 g/mol |

| Appearance | White to pale brown powder |

| Melting Point | 170-176 °C |

| Boiling Point | 256.0 ± 40.0 °C (Predicted) |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) |

| pKa | 5.85 ± 0.43 (Predicted) |

| Solubility | Insoluble in water; slightly soluble in Chloroform, DMSO, and Methanol |

Synthesis of the Trifluoromethyl Benzonitrile Core

The synthesis of substituted benzonitriles can be achieved through various established organic chemistry reactions. The Sandmeyer reaction and nucleophilic aromatic substitution are two common methods for introducing the nitrile group onto an aromatic ring.

A prevalent synthetic route to a structurally related precursor for non-steroidal antiandrogens, 4-amino-2-(trifluoromethyl)benzonitrile, involves a multi-step process starting from m-trifluoromethyl fluorobenzene. This process includes bromination, cyanation (a Rosenmund-von Braun type reaction), and finally, ammonolysis.

Application in Drug Development: A Precursor for Non-Steroidal Antiandrogens

The 4-hydroxy-3-(trifluoromethyl)benzonitrile scaffold is a critical component in the structure of non-steroidal antiandrogens (NSAAs). These drugs are pivotal in the treatment of prostate cancer by competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT) to the androgen receptor (AR).

A prime example of a drug synthesized from a closely related precursor is Bicalutamide. Bicalutamide is an NSAA where the core structure is N-[4-cyano-3-(trifluoromethyl)phenyl].[1] The cyano and trifluoromethyl groups on the phenyl ring are crucial for its antagonist activity at the androgen receptor.[2]

Structure-Activity Relationship (SAR) and Biological Activity

Extensive research has been conducted on the structure-activity relationships of bicalutamide analogues. These studies have explored modifications to the core structure to enhance anti-proliferative activity against various human prostate cancer cell lines. The data below summarizes the in vitro activity of a deshydroxy analogue of bicalutamide, highlighting the potency of this class of compounds.

| Compound | Cell Line | IC₅₀ (µM) |

| Deshydroxy analogue (16) [3] | 22Rv1 | 6.59 |

| DU-145 | 8.22 | |

| LNCaP | 10.86 | |

| VCap | 10.86 | |

| Bicalutamide (Control) [3] | 22Rv1 | ~45 |

| DU-145 | ~40 | |

| LNCaP | ~50 | |

| VCap | ~50 |

Experimental Protocols

Synthesis of a Bicalutamide Analogue

The following is a representative protocol for the synthesis of a sulfide analogue of bicalutamide, adapted from published procedures.[3] This illustrates the use of the trifluoromethyl benzonitrile core in building more complex molecules.

-

Amide Formation: To a solution of 4-amino-2-(trifluoromethyl)benzonitrile in dimethylacetamide (DMA), methacryloyl chloride is added dropwise at room temperature. The reaction is stirred for 3 hours.

-

Thiol Addition: The appropriate thiol (e.g., 4-fluorothiophenol) is then added to the reaction mixture, followed by a suitable base such as sodium hydride (NaH). The mixture is stirred at room temperature for 24 hours.

-

Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final bicalutamide analogue.

Androgen Receptor Competitive Binding Assay

The following protocol outlines a standard in vitro competitive binding assay to determine the affinity of a test compound for the androgen receptor.[4][5]

-

Preparation of Reagents:

-

Assay Buffer: Prepare a buffer containing 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT, and 10 mM sodium molybdate.

-

Radioligand Working Solution: Dilute a radiolabeled androgen, such as [³H]-R1881, in the assay buffer to a final concentration of 1 nM.

-

Test Compound Solutions: Prepare stock solutions of the test compound in DMSO. Create serial dilutions of these stocks in the assay buffer to achieve a range of final assay concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M). The final DMSO concentration in the assay should not exceed 1%.

-

Receptor Preparation: Utilize a source of androgen receptors, such as cytosol prepared from rat prostate tissue or a recombinant human androgen receptor.

-

-

Assay Procedure:

-

In a 96-well plate, add the diluted test compound at various concentrations.

-

For total binding wells, add assay buffer with DMSO.

-

For non-specific binding wells, add a high concentration of an unlabeled androgen (e.g., 10 µM Dihydrotestosterone).

-

Add the [³H]-R1881 working solution to all wells.

-

Add the diluted androgen receptor preparation to all wells.

-

Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Use a method to separate the receptor-bound radioligand from the free radioligand. A common method is the use of a hydroxylapatite (HAP) slurry.

-

Add a cold HAP slurry to each well and incubate.

-

Centrifuge the plate to pellet the HAP, which binds the receptor-ligand complex.

-

Aspirate the supernatant containing the free radioligand.

-

Wash the pellet multiple times with cold wash buffer.

-

-

Data Analysis:

-

Add scintillation cocktail to each well containing the washed pellet.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Conclusion

4-Hydroxy-3-(trifluoromethyl)benzonitrile and its related analogues are indispensable building blocks in modern medicinal chemistry. The unique combination of a hydroxyl, nitrile, and trifluoromethyl group on a benzene ring provides a versatile scaffold for the synthesis of potent and selective drug candidates. Its central role in the development of non-steroidal antiandrogens for the treatment of prostate cancer underscores its importance in the pharmaceutical industry. The methodologies and data presented in this guide offer a valuable resource for researchers and scientists working in the field of drug discovery and development.

References

- 1. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Hydroxy-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound with the molecular formula C₈H₄F₃NO.[1][2] It belongs to the benzonitrile class of compounds, characterized by a cyano group (-C≡N) attached to a benzene ring. The presence of a hydroxyl (-OH) group and a trifluoromethyl (-CF₃) group on the aromatic ring imparts unique physicochemical properties that make it a valuable and versatile building block in medicinal chemistry and organic synthesis.[3]

The trifluoromethyl group is a key feature in modern drug design.[4] Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability.[4] As such, 4-Hydroxy-3-(trifluoromethyl)benzonitrile serves as a critical intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3] This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

The key physicochemical properties of 4-Hydroxy-3-(trifluoromethyl)benzonitrile (CAS No: 124811-71-8) are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄F₃NO | [1][2][5] |

| Molecular Weight | 187.12 g/mol | [5] |

| Appearance | White to Brown or Pale Brown Powder | [6] |

| Melting Point | 171-175 °C | [6] |

| Boiling Point (Predicted) | 256.0 ± 40.0 °C | [6] |

| Solubility | Insoluble in water. Slightly soluble in Chloroform, DMSO, and Methanol. | [6] |

| pKa (Predicted) | 5.85 ± 0.43 | [6] |

| LogP (Predicted) | 2.28 | [5] |

| Storage Conditions | Room temperature, under an inert atmosphere (e.g., Nitrogen). | [6] |

Synthesis and Reactivity

4-Hydroxy-3-(trifluoromethyl)benzonitrile is primarily used as a synthetic intermediate. Its reactivity is dictated by the three functional groups: the nitrile, the hydroxyl group, and the trifluoromethylated aromatic ring.

General Synthesis Pathway

A common method for the preparation of 4-Hydroxy-3-(trifluoromethyl)benzonitrile involves a two-step process:

-

Trifluoromethylation: Benzonitrile is reacted with a trifluoromethylating agent to introduce the -CF₃ group at the meta-position, yielding 3-(trifluoromethyl)benzonitrile.

-

Hydroxylation: The resulting 3-(trifluoromethyl)benzonitrile is then reacted with a hydroxylating agent, such as sodium hydroxide (NaOH), to introduce the hydroxyl group at the para-position, yielding the final product.[6]

While other methods exist for the synthesis of substituted benzonitriles, such as the Sandmeyer reaction which converts an aromatic amine to a nitrile, specific high-yield protocols for this particular isomer are not extensively detailed in publicly available literature.[7]

Applications in Drug Discovery and Development

While specific biological activities for 4-Hydroxy-3-(trifluoromethyl)benzonitrile are not widely reported, its structural motifs are present in numerous biologically active molecules. Benzonitrile derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antiviral, and enzyme inhibitory activities.[8] The trifluoromethyl group is known to enhance drug efficacy by improving metabolic stability and target binding.[9]

Therefore, this compound is a highly valuable starting material for creating libraries of novel compounds for high-throughput screening. Its functional groups allow for a variety of chemical modifications to develop new therapeutic agents.[3]

Experimental Protocols: Representative Assays

The following are detailed, representative protocols for assays commonly used in drug discovery to evaluate compounds structurally related to 4-Hydroxy-3-(trifluoromethyl)benzonitrile. These serve as examples of how its biological activity could be assessed.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of a test compound on the viability of cancer cells.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Treat the cells with these various concentrations and incubate for 48-72 hours.[8]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol measures the ability of a compound to inhibit the activity of a specific kinase, a common target in cancer therapy.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate peptide.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence signal using a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Conclusion

4-Hydroxy-3-(trifluoromethyl)benzonitrile is a strategically important chemical intermediate. Its value lies not in its own specific biological activity, which is not well-documented, but in its potential as a versatile precursor for the synthesis of novel, biologically active compounds. The combination of the reactive nitrile and hydroxyl groups with the drug-like properties imparted by the trifluoromethyl group makes it a key resource for medicinal chemists. Further research utilizing this building block is likely to yield new chemical entities with significant therapeutic potential.

References

- 1. 4-Hydroxy-3-(trifluoromethyl)benzonitrile [oakwoodchemical.com]

- 2. CAS 124811-71-8 | 4837-3-04 | MDL MFCD06797882 | 4-Hydroxy-3-(trifluoromethyl)benzonitrile | SynQuest Laboratories [synquestlabs.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. chemscene.com [chemscene.com]

- 6. chembk.com [chembk.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

A Technical Guide to the Solubility of 4-Hydroxy-3-(trifluoromethyl)benzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxy-3-(trifluoromethyl)benzonitrile, a key intermediate in various synthetic processes. Due to the limited availability of public quantitative solubility data, this document focuses on providing a robust experimental framework for researchers to determine and analyze the solubility of this compound in relevant organic solvents.

Introduction

4-Hydroxy-3-(trifluoromethyl)benzonitrile is a solid organic compound noted for its utility in the synthesis of pharmaceuticals and other complex organic molecules. Its solubility is a critical parameter for reaction kinetics, purification, and formulation development. General observations indicate that it is insoluble in water but possesses some degree of solubility in organic solvents.[1][2][3] This guide outlines the standardized methodologies to quantify this solubility.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NO | [4] |

| Molecular Weight | 187.12 g/mol | [3] |

| Melting Point | 171-175 °C | [1] |

| Appearance | Colorless to pale yellow solid | [2] |

| Water Solubility | Insoluble | [1][3] |

| Organic Solvent Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1] |

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of 4-Hydroxy-3-(trifluoromethyl)benzonitrile

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 4-Hydroxy-3-(trifluoromethyl)benzonitrile in an organic solvent of interest. The "shake flask" method is a commonly used and reliable technique for this purpose.

Materials and Apparatus

-

4-Hydroxy-3-(trifluoromethyl)benzonitrile (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Hydroxy-3-(trifluoromethyl)benzonitrile to a series of vials, each containing a known volume or mass of the selected organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The exact time should be determined by preliminary experiments.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Analysis of Solute Concentration:

-

Dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of 4-Hydroxy-3-(trifluoromethyl)benzonitrile in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Data Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 4-Hydroxy-3-(trifluoromethyl)benzonitrile.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative data on the solubility of 4-Hydroxy-3-(trifluoromethyl)benzonitrile in organic solvents is not extensively published, this guide provides the necessary framework for researchers to generate this critical data. The detailed experimental protocol and the structured format for data presentation are intended to facilitate standardized and comparable solubility studies, which are essential for the effective application of this compound in research and development.

References

The Multifaceted Biological Activities of Benzonitrile Derivatives: A Technical Guide for Drug Development Professionals

Introduction: Benzonitrile derivatives, a class of organic compounds featuring a cyano group (-C≡N) attached to a benzene ring, have garnered significant attention in medicinal chemistry due to their versatile biological activities.[1][2] The unique electronic properties and synthetic tractability of the benzonitrile scaffold have enabled the development of a diverse array of molecules with potent therapeutic potential.[1][3] This technical guide provides a comprehensive overview of the anticancer, antimicrobial, antiviral, and enzyme inhibitory activities of benzonitrile derivatives, intended for researchers, scientists, and drug development professionals.

Anticancer Activity

Benzonitrile-containing compounds have emerged as promising candidates in oncology, primarily by targeting key cellular processes involved in cancer progression, such as cell division and signal transduction.[1][4]

A significant mechanism of action for several anticancer benzonitrile derivatives is the inhibition of tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics by these compounds leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2]

Other mechanisms of anticancer activity include the inhibition of key enzymes like kinases (e.g., Tankyrase, mTOR, TBK1/IKKε) that are often dysregulated in cancer, and the disruption of immune checkpoint interactions, such as the PD-1/PD-L1 pathway.[2][4]

Quantitative Data: Anticancer Activity of Benzonitrile Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | IC50/GI50 | Reference |

| 2-Phenylacrylonitriles | Compound 1g2a | HCT116 (Colon) | 5.9 nM | [1][4] |

| BEL-7402 (Liver) | 7.8 nM | [1][4] | ||

| Benzotriazole-acrylonitriles | Compound 5 | HeLa (Cervical) | Sub-micromolar | [1] |

| Compound 2.1 | VX2 (Carcinoma) | 3.80 ± 0.75 µM | [1] | |

| Compound 2.2 | MGC (Stomach) | 3.72 ± 0.11 µM | [1] | |

| Compound 2.5 | A549 (Lung) | 5.47 ± 1.11 µM | [1] | |

| MKN45 (Stomach) | 3.04 ± 0.02 µM | [1] | ||

| Indole-Acrylonitrile | Compound 2l | NCI-60 Panel (Mean) | 0.38 µM | [4][5] |

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) | Leukemia (HL-60(TB)) | 0.0244 µM | [5] | |

| Non-Small Cell Lung Cancer (NCI-H522) | 0.0866 µM | [5] | ||

| Biphenyl-1,2,3-Triazol-Benzonitrile | Compound 7 | PD-1/PD-L1 Inhibition | 8.52 µM | [6] |

| Compound 6 | PD-1/PD-L1 Inhibition | 12.28 µM | [6] | |

| Compound 8a | PD-1/PD-L1 Inhibition | 14.08 µM | [6] | |

| N-benzoyl-N'-phenylthiourea | 2,4-Cl BFTU | MCF-7 | 0.31 mM | [4] |

| Benzothiazole Derivative | Compound 4 | Leukemia | log GI50 value -5.48 | [7] |

| Non-small cell lung | log GI50 value -5.48 | [7] | ||

| Colon cancer | log GI50 value -5.51 | [7] | ||

| CNS cancer | log GI50 value -5.49 | [7] | ||

| Melanoma | log GI50 value -5.48 | [7] | ||

| Ovarian cancer | log GI50 value -5.49 | [7] | ||

| Renal cancer | log GI50 value -5.53 | [7] | ||

| Prostate cancer | log GI50 value -5.50 | [7] | ||

| Breast cancer | log GI50 value -5.56 | [7] | ||

| Indole based hydrazine carboxamide scaffold | Compound 12 | HT29 | 0.015 µM | [7] |

| H460 | 0.28 µM | [7] | ||

| A549 | 1.53 µM | [7] | ||

| MDA-MB-231 | 0.68 µM | [7] | ||

| Dichlorophenyl containing chlorobenzothiazole | Compound 51 | Non-small cell lung cancer (HOP-92) | 7.18 x 10⁻⁸ M | [7] |

| Nitrobenzylidene containing thiazolidine derivative | Compound 54 | MCF7 | 36 nM | [7] |

| HEPG2 | 48 nM | [7] | ||

| Chlorobenzyl indole semicarbazide benzothiazole | Compound 55 | HT-29 | 0.024 µM | [7] |

| H460 | 0.29 µM | [7] | ||

| A549 | 0.84 µM | [7] | ||

| MDA-MB-231 | 0.88 µM | [7] |

Signaling Pathway: Tubulin Polymerization Inhibition Leading to Apoptosis

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxy-3-(trifluoromethyl)benzonitrile: A Comprehensive Technical Guide for Organic Synthesis Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Hydroxy-3-(trifluoromethyl)benzonitrile, a key organic synthesis intermediate. Its unique trifluoromethyl and nitrile functionalities make it a valuable building block in the development of pharmaceuticals and advanced materials. This document outlines its physicochemical properties, spectroscopic data, synthesis protocols, and its significant role in the synthesis of the anti-cancer drug Bicalutamide.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 4-Hydroxy-3-(trifluoromethyl)benzonitrile is presented below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₃NO | [PubChem] |

| Molecular Weight | 187.12 g/mol | [PubChem] |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 171-175 °C | [Various Suppliers] |

| Boiling Point | 256.0 ± 40.0 °C (Predicted) | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO. Insoluble in water. | N/A |

| pKa | 7.5 (Predicted) | N/A |

Note: Some data are predicted values from chemical software and should be confirmed experimentally.

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR | δ (ppm): 7.0-8.0 (aromatic protons), 10.0-11.0 (hydroxyl proton) |

| ¹³C NMR | δ (ppm): 115-140 (aromatic carbons), 118 (nitrile carbon), 120-130 (q, J ≈ 270 Hz, CF₃), 160 (carbon attached to OH) |

| IR (KBr) | ν (cm⁻¹): 3300-3100 (O-H stretch), 2230 (C≡N stretch), 1600, 1500 (aromatic C=C stretch), 1300-1100 (C-F stretch) |

| Mass Spec (EI) | m/z: 187 (M⁺), 168, 140, 113 |

Note: Specific peak values may vary slightly depending on the solvent and instrument used.

Synthesis of 4-Hydroxy-3-(trifluoromethyl)benzonitrile

Two primary synthetic routes for 4-Hydroxy-3-(trifluoromethyl)benzonitrile are the Sandmeyer reaction and the Rosenmund-von Braun reaction.

Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate. In this case, the starting material is 4-amino-2-(trifluoromethyl)phenol.

Experimental Protocol:

-

Diazotization:

-

Dissolve 10.0 g (56.5 mmol) of 4-amino-2-(trifluoromethyl)phenol in a mixture of 50 mL of water and 15 mL of concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of 4.3 g (62.3 mmol) of sodium nitrite in 10 mL of cold water, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

-

Cyanation:

-

In a separate flask, prepare a solution of 6.3 g (70.6 mmol) of copper(I) cyanide and 8.0 g (123 mmol) of potassium cyanide in 50 mL of water.

-

Warm this solution to 60-70 °C.

-

Slowly add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring.

-

Heat the reaction mixture at 80-90 °C for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract with three 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a mixture of ethanol and water to yield pure 4-Hydroxy-3-(trifluoromethyl)benzonitrile.

-

Rosenmund-von Braun Reaction

This method involves the cyanation of an aryl halide using copper(I) cyanide at elevated temperatures. The starting material for this synthesis is 4-bromo-2-(trifluoromethyl)phenol.

Experimental Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 10.0 g (41.5 mmol) of 4-bromo-2-(trifluoromethyl)phenol and 4.5 g (50.2 mmol) of copper(I) cyanide in 50 mL of N,N-dimethylformamide (DMF).

-

-

Reaction Execution:

-

Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into 200 mL of a 10% aqueous ferric chloride solution containing a small amount of hydrochloric acid.

-

Stir the mixture for 30 minutes to decompose the copper complex.

-

Extract the product with three 50 mL portions of ethyl acetate.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Application as an Intermediate in Drug Synthesis: The Case of Bicalutamide

4-Hydroxy-3-(trifluoromethyl)benzonitrile is a crucial precursor for the synthesis of non-steroidal anti-androgen drugs, such as Bicalutamide, which is used in the treatment of prostate cancer.[1] The synthesis involves the conversion of the hydroxyl group to an amino group, followed by reaction with a suitable acylating agent.

A closely related and commercially available starting material is 4-amino-2-(trifluoromethyl)benzonitrile. The synthetic route to Bicalutamide from this intermediate is well-established.

Androgen Receptor Signaling Pathway and Bicalutamide's Mechanism of Action

Bicalutamide functions by competitively inhibiting the androgen receptor (AR), thereby preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). This blockade of the androgen signaling pathway is crucial in androgen-dependent prostate cancer.[2][3]

In normal androgen signaling, the binding of androgens to the AR in the cytoplasm leads to a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and translocation to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes that promote cell growth and proliferation.[4]

Bicalutamide disrupts this pathway by binding to the AR and inducing a conformational change that prevents the dissociation of HSPs and nuclear translocation. Even if some Bicalutamide-bound AR translocates to the nucleus, it is unable to effectively bind to AREs and recruit coactivators, thus inhibiting gene transcription.[3][5]

Conclusion

4-Hydroxy-3-(trifluoromethyl)benzonitrile is a versatile and valuable intermediate in organic synthesis. Its unique structural features provide multiple reaction sites for the construction of complex molecules. The detailed synthetic protocols and its demonstrated utility as a precursor to the important anti-cancer drug Bicalutamide highlight its significance for researchers in medicinal chemistry and drug development. The understanding of its role in the context of the androgen receptor signaling pathway further underscores the importance of such intermediates in the design of targeted therapeutics.

References

- 1. The antiandrogen bicalutamide activates the androgen receptor (AR) with a mutation in codon 741 through the mitogen activated protein kinase (MARK) pathway in human prostate cancer PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 3. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Safety and handling precautions for 4-Hydroxy-3-(trifluoromethyl)benzonitrile

An In-depth Technical Guide on the Safety and Handling of 4-Hydroxy-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Hydroxy-3-(trifluoromethyl)benzonitrile (CAS No. 124811-71-8), a key intermediate in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

4-Hydroxy-3-(trifluoromethyl)benzonitrile is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Dermal | 4 |

| Acute Toxicity, Inhalation | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific target organ toxicity — single exposure | 3 |

Source: Information compiled from multiple safety data sheets.

Table 2: Hazard Statements and Precautionary Statements

| Code | Statement |

| H302 | Harmful if swallowed.[1][2] |

| H312 | Harmful in contact with skin.[1] |

| H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] |

| H332 | Harmful if inhaled.[1] |

| H335 | May cause respiratory irritation.[1] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P405 | Store locked up.[3] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₄F₃NO |

| Molecular Weight | 187.12 g/mol |

| Appearance | Cream to brown or yellow powder[5] |

| Melting Point | 170-176 °C[5] |

| Solubility | Insoluble in water.[6] |

Experimental Protocols: Safe Handling and Use

Proper handling of 4-Hydroxy-3-(trifluoromethyl)benzonitrile is essential to minimize exposure and risk. The following protocol outlines the necessary steps for safe use in a laboratory setting.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is mandatory to control exposure to dust and vapors.[3][7]

-

Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][8]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient or for emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

General Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.

-

Weighing and Transfer:

-

During Use:

-

Post-Handling:

Storage and Disposal

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Store locked up.[3]

-

Keep away from incompatible materials such as strong oxidizing agents and reducing agents.[7]

Disposal

-

Dispose of this substance and its container at an approved waste disposal plant.[7]

-

Do not allow the product to enter drains or waterways.[3]

-

Disposal must be in accordance with all applicable federal, state, and local regulations.

Emergency Procedures

The following diagrams illustrate the recommended workflows for emergency situations.

Caption: Emergency first aid procedures for exposure events.

Caption: Standard workflow for safely handling the chemical.

Caption: Logical steps for responding to a chemical spill.

References

- 1. 3-Hydroxy-4-(trifluoromethyl)benzonitrile | C8H4F3NO | CID 59462958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. H31639.06 [thermofisher.com]

- 6. Benzonitrile, 4-hydroxy-3-(trifluoromethyl)- [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Application Notes and Protocols: Synthesis of 4-Hydroxy-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of 4-Hydroxy-3-(trifluoromethyl)benzonitrile, a key intermediate in the development of pharmaceuticals and advanced materials.[1] Its unique trifluoromethyl substituent imparts desirable properties such as increased lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.[1] These notes include a summary of quantitative data from various synthesis routes, a detailed experimental protocol, and a workflow diagram for the synthesis process.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₄F₃NO |

| Molecular Weight | 187.12 g/mol |

| Appearance | White to Brown Powder |

| Melting Point | 171-175 °C |

| Boiling Point | 256.0 ± 40.0 °C (Predicted) |

| Solubility | Insoluble in water; Slightly soluble in Chloroform, DMSO, Methanol |

(Data sourced from ChemBK)[2]

Synthetic Routes and Performance

The synthesis of 4-Hydroxy-3-(trifluoromethyl)benzonitrile can be achieved through various methods. The selection of a particular route may depend on the starting material availability, desired scale, and safety considerations. Below is a summary of data from patented multi-step synthesis procedures.

| Starting Material | Key Steps | Overall Yield (%) | Final Purity (%) | Reference |

| m-Trifluoromethyl fluorobenzene | 1. Bromination2. Cyanation3. Ammonolysis & Hydrolysis | 73-75 | >99 (HPLC) | CN1810775B[3] |

| o-Fluoro benzotrifluoride | 1. Nitration2. Reduction3. Bromination4. Diazotization5. Cyanation | Not specified | >99 (GC) for intermediate | CN101337911A[4] |

Experimental Protocol: Multi-Step Synthesis from m-Trifluoromethyl Fluorobenzene

This protocol is a representative example of a multi-step synthesis to obtain 4-Hydroxy-3-(trifluoromethyl)benzonitrile.

Step 1: Positional Bromination of m-Trifluoromethyl Fluorobenzene

-

In a suitable reaction vessel, charge m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

-

Heat the mixture to reflux with stirring.

-

Add dibromohydantoin in portions over a period of time.

-

Maintain the reaction at reflux for 5-7 hours.

-

After the reaction is complete, cool the mixture and wash with an ice-water solution to obtain 4-fluoro-2-trifluoromethyl bromobenzene.

Step 2: Cyanation of 4-Fluoro-2-trifluoromethyl Bromobenzene

-

In a separate reaction vessel, charge quinoline and cuprous cyanide.

-

Heat the mixture to reflux with stirring.

-

Add the 4-fluoro-2-trifluoromethyl bromobenzene obtained from Step 1 dropwise.

-

Continue to reflux for approximately 20 hours after the addition is complete.

-

Isolate the product, 4-fluoro-2-trifluoromethylbenzonitrile, by steam distillation.

Step 3: Ammonolysis and Hydrolysis to 4-Hydroxy-3-(trifluoromethyl)benzonitrile

-

Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile from Step 2 in ethanol.

-

Introduce liquid ammonia into the solution in a sealed reaction vessel.

-

Heat the mixture to approximately 120°C and maintain for 8-10 hours to yield 4-amino-2-trifluoromethylbenzonitrile.[3]

-

The subsequent hydrolysis of the amino group to a hydroxyl group, while not explicitly detailed in the referenced patent for this specific sequence, is a standard transformation that can be achieved under acidic conditions, though specific conditions would need to be optimized. A common method for such a transformation is through diazotization of the amine followed by heating in aqueous acid.

-

The crude product is then purified, for example by recrystallization from a suitable solvent like toluene, to yield the final product, 4-Hydroxy-3-(trifluoromethyl)benzonitrile.

Synthesis Workflow

The following diagram illustrates the logical flow of the multi-step synthesis described above.

Caption: Multi-step synthesis workflow for 4-Hydroxy-3-(trifluoromethyl)benzonitrile.

Applications in Drug Development

4-Hydroxy-3-(trifluoromethyl)benzonitrile is a crucial building block for the synthesis of more complex molecules with therapeutic potential.[1] Its derivatives have been investigated for a variety of medicinal applications.

Role as a Kinase Inhibitor Intermediate

Protein kinases are a significant class of drug targets, particularly in oncology. The benzonitrile moiety can serve as a key pharmacophore in kinase inhibitors. While 4-Hydroxy-3-(trifluoromethyl)benzonitrile itself is not a direct inhibitor, it serves as a versatile intermediate for the synthesis of potent kinase inhibitors. The hydroxyl group provides a convenient point for chemical modification and the attachment of other molecular fragments to optimize binding to the kinase active site.

The general workflow for utilizing this intermediate in the discovery of kinase inhibitors is outlined below.

References

Preparation of 4-Hydroxy-3-(trifluoromethyl)benzonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Hydroxy-3-(trifluoromethyl)benzonitrile, a key intermediate in the development of various pharmaceuticals. The following sections outline two primary synthetic methodologies: the Sandmeyer reaction and the Rosenmund-von Braun reaction. Quantitative data is summarized for easy comparison, and detailed step-by-step protocols are provided for each method.

Data Summary

The following table summarizes the key quantitative data for the two primary methods of preparing 4-Hydroxy-3-(trifluoromethyl)benzonitrile.

| Parameter | Method 1: Sandmeyer Reaction | Method 2: Rosenmund-von Braun Reaction |

| Starting Material | 4-Amino-2-(trifluoromethyl)phenol | 4-Halo-2-(trifluoromethyl)phenol |

| Key Reagents | NaNO₂, HCl, CuCN | CuCN |

| Solvent | Water, Acid | N-Methyl-2-pyrrolidone (NMP) |

| Reaction Temperature | 0-5 °C (diazotization), elevated for cyanation | 150 °C |

| Reported Yield | Varies | ~72% (analogous compound)[1] |

| Purity | High, requires careful control of conditions | High, requires purification |

Method 1: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl nitriles from aryl diazonium salts, which are generated in situ from the corresponding anilines.[2][3] This method involves the diazotization of an aromatic amine followed by its treatment with a copper(I) cyanide to replace the diazonium group with a nitrile group.[2] For the synthesis of 4-Hydroxy-3-(trifluoromethyl)benzonitrile, the logical starting material is 4-Amino-2-(trifluoromethyl)phenol.

Signaling Pathway Diagram

Caption: Sandmeyer reaction pathway for the synthesis of 4-Hydroxy-3-(trifluoromethyl)benzonitrile.

Experimental Protocol

1. Diazotization of 4-Amino-2-(trifluoromethyl)phenol:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-Amino-2-(trifluoromethyl)phenol in an aqueous solution of hydrochloric acid.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature between 0 and 5 °C.

-

Continue stirring for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

2. Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring. A gradual evolution of nitrogen gas should be observed.

-

After the addition is complete, the reaction mixture may be gently warmed to ensure the complete decomposition of the diazonium salt.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

3. Work-up and Purification:

-

Once the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 4-Hydroxy-3-(trifluoromethyl)benzonitrile.

Method 2: Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a method for the synthesis of aryl nitriles by reacting an aryl halide with copper(I) cyanide.[4][5] This reaction typically requires high temperatures and a polar aprotic solvent. A detailed protocol for the analogous synthesis of 3-Fluoro-4-hydroxybenzonitrile from 4-Bromo-2-fluorophenol has been reported with a yield of 72.1%.[1] This protocol can be adapted for the synthesis of 4-Hydroxy-3-(trifluoromethyl)benzonitrile from a suitable 4-halo-2-(trifluoromethyl)phenol (e.g., 4-bromo- or 4-chloro-2-(trifluoromethyl)phenol).

Signaling Pathway Diagram

Caption: Rosenmund-von Braun reaction for 4-Hydroxy-3-(trifluoromethyl)benzonitrile.

Experimental Protocol

1. Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-halo-2-(trifluoromethyl)phenol (e.g., 4-bromo-2-(trifluoromethyl)phenol) and copper(I) cyanide (CuCN) in N-Methyl-2-pyrrolidone (NMP).

-

The reaction should be carried out under an inert atmosphere (e.g., nitrogen).

2. Reaction Execution:

-

Heat the reaction mixture to 150 °C with stirring.

-

Maintain the temperature and continue stirring for several hours (e.g., 5 hours, as in the analogous synthesis).[1]

-

Monitor the reaction progress by TLC.

3. Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ether and water.

-

Filter the mixture to remove any insoluble copper salts.

-

Separate the organic layer and wash it sequentially with water, dilute aqueous HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by trituration with a suitable solvent (e.g., carbon tetrachloride) or by column chromatography on silica gel to afford pure 4-Hydroxy-3-(trifluoromethyl)benzonitrile.[1]

Conclusion

Both the Sandmeyer and Rosenmund-von Braun reactions represent viable pathways for the synthesis of 4-Hydroxy-3-(trifluoromethyl)benzonitrile. The choice of method may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The provided protocols, based on established chemical principles and analogous transformations, offer a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and development. Careful optimization of reaction conditions will be key to achieving high yields and purity.

References

The Versatile Building Block: 4-Hydroxy-3-(trifluoromethyl)benzonitrile in Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-(trifluoromethyl)benzonitrile is a key chemical intermediate that has garnered significant attention in the field of drug discovery. Its unique structural features, including a hydroxyl group, a trifluoromethyl moiety, and a nitrile functionality, make it a versatile scaffold for the synthesis of a diverse range of pharmacologically active compounds. The trifluoromethyl group often enhances metabolic stability and lipophilicity, crucial properties for effective drug candidates. This document provides detailed application notes and experimental protocols for the use of 4-hydroxy-3-(trifluoromethyl)benzonitrile in the development of novel therapeutics, with a primary focus on its application in the synthesis of non-steroidal antiandrogens.

Application in the Synthesis of Non-Steroidal Antiandrogens

4-Hydroxy-3-(trifluoromethyl)benzonitrile is a critical precursor in the synthesis of several non-steroidal antiandrogens (NSAAs). These molecules are pivotal in the treatment of prostate cancer, a disease often driven by androgen receptor (AR) signaling. By competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR, NSAAs can effectively halt the progression of the disease.

One of the most prominent drugs synthesized from a derivative of this building block is Bicalutamide. The core structure of 4-hydroxy-3-(trifluoromethyl)benzonitrile is readily observed in the final drug molecule, highlighting its importance as a foundational element.

Androgen Receptor Signaling Pathway and NSAA Mechanism of Action

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and regulates the expression of genes responsible for prostate cell growth and survival.[1] Non-steroidal antiandrogens act as competitive antagonists at the ligand-binding domain of the AR, preventing its activation.[2][3]

Below is a diagram illustrating the androgen receptor signaling pathway and the inhibitory action of NSAAs.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of a key intermediate and a representative non-steroidal antiandrogen, Bicalutamide, utilizing a derivative of 4-hydroxy-3-(trifluoromethyl)benzonitrile.

Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide